molecular formula C17H26N2O3S B5862061 N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide

Cat. No. B5862061
M. Wt: 338.5 g/mol
InChI Key: VYEYUWGVHOXDEZ-UHFFFAOYSA-N
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and ethanol. This compound has attracted the attention of scientists due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and pain signaling.
Biochemical and Physiological Effects:
N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, it has been shown to have a low toxicity profile in animal studies.

Advantages And Limitations For Lab Experiments

One of the advantages of N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, and it may have potential as a treatment for neuropathic pain and epilepsy. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide. One area of research could be to further investigate its mechanism of action and how it interacts with COX enzymes. Another area of research could be to explore its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, future research could focus on developing new formulations of this compound that improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide is a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with N-ethyl-1-aminopentane to form N-ethyl-1-(4-methylbenzenesulfonyl) azepane. This intermediate is then reacted with ethyl oxalyl chloride to form N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and as an anticonvulsant.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-19(14-17(20)18-12-6-4-5-7-13-18)23(21,22)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEYUWGVHOXDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide

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